

2-Hydroxy-4,6-dimethylbenzaldehyde literature review

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Compound of Interest

Compound Name: 2-Hydroxy-4,6-dimethylbenzaldehyde

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An In-depth Technical Guide to **2-Hydroxy-4,6-dimethylbenzaldehyde**: Synthesis, Characterization, and Applications

Introduction

2-Hydroxy-4,6-dimethylbenzaldehyde, a substituted aromatic aldehyde, represents a key molecular scaffold in organic synthesis and medicinal chemistry. Characterized by a benzaldehyde core with a hydroxyl group and two methyl groups, its specific substitution pattern imparts distinct chemical reactivity and potential for biological activity. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde function within the same molecule allows for a diverse range of chemical transformations. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis, physicochemical properties, spectroscopic characterization, and potential applications as a versatile building block for more complex molecules.

Physicochemical Properties

The fundamental properties of **2-Hydroxy-4,6-dimethylbenzaldehyde** are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.

[1]

Property	Value	Source
IUPAC Name	2-hydroxy-4,6-dimethylbenzaldehyde	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
CAS Number	1666-02-0	
Physical Form	Yellow solid	[2]
Melting Point	<50 °C	[2]
InChI Key	QVNLKIFRNFPQC-UHFFFAOYSA-N	[1]

Synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde

The introduction of a formyl group (-CHO) onto a phenol ring, particularly at the ortho position, is a foundational transformation in organic chemistry. Several named reactions, such as the Duff[3][4], Gattermann[5][6], and Reimer-Tiemann reactions, are employed for this purpose. However, these methods can sometimes suffer from low yields or lack of regioselectivity.[3][7][8]

A more specific and effective method for the synthesis of **2-Hydroxy-4,6-dimethylbenzaldehyde** starts from 3,5-dimethylphenol, utilizing a titanium tetrachloride-mediated formylation.[2] This approach offers a good yield and directs the formylation to the desired ortho position relative to the hydroxyl group.

Experimental Protocol: Titanium-Mediated Formylation of 3,5-Dimethylphenol[3]

This protocol describes the laboratory-scale synthesis of **2-Hydroxy-4,6-dimethylbenzaldehyde**.

Causality and Insights:

- **Lewis Acid Catalyst:** Titanium tetrachloride (TiCl_4) acts as a strong Lewis acid. It coordinates to the oxygen atom of the dichloromethyl methyl ether, making the central carbon atom highly electrophilic and facilitating the attack by the electron-rich aromatic ring of 3,5-dimethylphenol.
- **Directing Group:** The hydroxyl group of 3,5-dimethylphenol is a powerful ortho-, para-directing group. The formylation occurs at the ortho position (C2 or C6) due to electronic activation and chelation effects involving the Lewis acid.
- **Workup Procedure:** Pouring the reaction mixture onto ice hydrolyzes the reactive titanium complexes and any unreacted reagents. The subsequent extraction with dichloromethane isolates the organic product from the aqueous phase. Washing with water removes water-soluble impurities.
- **Purification:** Steam distillation is a highly effective method for purifying the product from non-volatile starting materials or byproducts. The aldehyde is volatile with steam, allowing for its separation.^[2]

Materials:

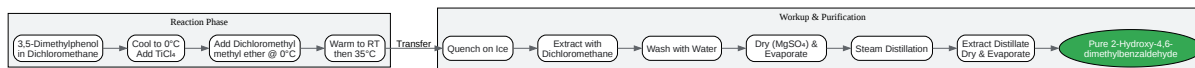
- 3,5-Dimethylphenol
- Dichloromethane (CH_2Cl_2)
- Titanium tetrachloride (TiCl_4)
- Dichloromethyl methyl ether ($\text{Cl}_2\text{CHOCH}_3$)
- Ice
- Magnesium sulfate (MgSO_4), anhydrous
- Standard laboratory glassware for reaction, extraction, and distillation

Step-by-Step Procedure:

- Dissolve 3,5-Dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml) in a reaction flask.

- Cool the solution to 0°C using an ice bath.
- With stirring, add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes.
- Maintain the temperature at 0°C and add dichloromethyl methyl ether (31.6 g) dropwise over 30 minutes.
- Allow the solution to warm to room temperature and stir for an additional 30 minutes.
- Gently warm the reaction mixture to 35°C and stir for 15 minutes.
- Carefully pour the reaction mixture onto approximately 300 g of ice to quench the reaction.
- Extract the aqueous mixture with dichloromethane.
- Wash the combined organic phase three times with water.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
- Purify the resulting residue by steam distillation. The distillate is then extracted with dichloromethane.
- The organic phase from the distillate extraction is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield **2-Hydroxy-4,6-dimethylbenzaldehyde**.

Yield: 31.0 g (63.0%)[2]



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Synthesis workflow for 2-Hydroxy-4,6-dimethylbenzaldehyde.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.^[9]

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides definitive information about the electronic environment of the protons in the molecule.

- Phenolic -OH: A deshielded singlet, typically appearing far downfield (around 11.90 ppm), due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.^[2]
- Aldehydic -CHO: A singlet in the characteristic aldehyde region (around 10.05 ppm).^[2]
- Aromatic Protons: Two singlets or a multiplet in the aromatic region (around 6.41-6.52 ppm) corresponding to the two protons on the benzene ring.^[2]
- Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups (around 2.19 and 2.42 ppm).^[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups.

- O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ is expected for the hydroxyl group.
- C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.^[10]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (150.17).^[1]

Reactivity and Applications in Drug Development

2-Hydroxy-4,6-dimethylbenzaldehyde is a valuable intermediate due to its dual functionality. [11] The aldehyde group can undergo nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution.

Schiff Base Formation: A primary application is in the synthesis of Schiff bases (imines) through condensation with primary amines. These compounds are of significant interest in medicinal chemistry. Schiff bases derived from salicylaldehydes are known to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and DNA cleavage capabilities. [11][12]

General scheme for Schiff base formation.

Potential Biological Significance: While direct studies on the biological activity of **2-Hydroxy-4,6-dimethylbenzaldehyde** are limited, its structural similarity to other bioactive compounds suggests potential areas for investigation:

- **Antimicrobial Activity:** The isomer 2-Hydroxy-4-methoxybenzaldehyde has demonstrated broad-spectrum antimicrobial activity. [13] It is plausible that **2-Hydroxy-4,6-dimethylbenzaldehyde** and its derivatives could exhibit similar properties. [11]
- **Anti-inflammatory and Antioxidant Agents:** Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The development of derivatives could lead to novel anti-inflammatory or antioxidant agents. [11][12]

Conclusion

2-Hydroxy-4,6-dimethylbenzaldehyde is a synthetically accessible and valuable building block. The titanium-mediated formylation of 3,5-dimethylphenol provides an effective route for its preparation. Its structure, confirmed by standard spectroscopic methods, features reactive aldehyde and hydroxyl groups that serve as handles for constructing more complex molecules, particularly Schiff bases with potential therapeutic applications. For researchers in drug discovery, this compound offers a promising starting point for the development of new antimicrobial, anti-inflammatory, and antioxidant agents.

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